molecular formula C11H13BrN4O B11779423 4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine

4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine

Cat. No.: B11779423
M. Wt: 297.15 g/mol
InChI Key: CZTIDBFHQHIHEA-UHFFFAOYSA-N
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Description

4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine is a heterocyclic compound that features a triazolopyridine core substituted with a bromine atom and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave conditions, which yields the triazolopyridine core . The bromine atom is then introduced via a halogenation reaction, and the morpholine ring is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazolopyridine core.

    Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyridine compounds.

Mechanism of Action

The mechanism of action of 4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in signaling pathways related to inflammation and cancer . The triazolopyridine core is crucial for binding to the active sites of these enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. This structural feature distinguishes it from other triazolopyridine derivatives and contributes to its potential as a versatile compound in various scientific applications.

Properties

Molecular Formula

C11H13BrN4O

Molecular Weight

297.15 g/mol

IUPAC Name

4-(6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)morpholine

InChI

InChI=1S/C11H13BrN4O/c1-8-9(12)2-3-10-13-11(14-16(8)10)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3

InChI Key

CZTIDBFHQHIHEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC(=NN12)N3CCOCC3)Br

Origin of Product

United States

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